Intermediate 3 of Latamoxef Sodium
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Intermediate 3 involves several steps, starting from 6-aminopenicillanic acid. The process includes chlorination, displacement with propargyl alcohol, partial reduction, epoxidation, and opening of the epoxide ring with 1-methyl-1H-tetrazole-5-thiol . The intermediate is then subjected to Jones oxidation, ozonolysis, and reaction with thionyl chloride and pyridine .
Industrial Production Methods
Industrial production of Intermediate 3 involves refining processes to ensure high yield and purity. The intermediate can be extracted in solid form, reducing the subsequent impurity removal process and ensuring the quality of the intermediate . The use of recrystallization methods with low-toxicity reagents makes the process safer and more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
Intermediate 3 undergoes various chemical reactions, including:
Oxidation: Jones oxidation is used in the synthesis process.
Reduction: Partial reduction of the triple bond with a Lindlar catalyst.
Substitution: Displacement reactions with propargyl alcohol and 1-methyl-1H-tetrazole-5-thiol.
Common Reagents and Conditions
Oxidation: Jones reagent (chromic acid in acetone).
Reduction: Lindlar catalyst (palladium on calcium carbonate).
Substitution: Zinc chloride, propargyl alcohol, 1-methyl-1H-tetrazole-5-thiol.
Major Products
The major product formed from these reactions is the refined Intermediate 3, which is then used in the synthesis of Latamoxef Sodium .
Scientific Research Applications
Intermediate 3 is primarily used in the synthesis of Latamoxef Sodium, which has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of Latamoxef Sodium.
Biology: Studied for its role in the synthesis of antibiotics with broad-spectrum activity.
Medicine: Latamoxef Sodium, synthesized from Intermediate 3, is used to treat various bacterial infections.
Industry: The industrial production of Latamoxef Sodium involves the use of Intermediate 3.
Mechanism of Action
The mechanism of action of Intermediate 3 is related to its role in the synthesis of Latamoxef Sodium. Latamoxef Sodium works by inhibiting bacterial cell wall biosynthesis. It acylates the penicillin-sensitive transpeptidase C-terminal domain (penicillin-binding protein), preventing the formation of a cross-link of two linear peptidoglycan strands and inhibiting the third and last stage of bacterial cell wall synthesis . This leads to cell lysis mediated by bacterial cell wall autolytic enzymes .
Comparison with Similar Compounds
Similar Compounds
Cefotaxime: Another third-generation cephalosporin with a similar antibacterial spectrum.
Ceftriaxone: Known for its long half-life and broad-spectrum activity.
Ceftazidime: Effective against Pseudomonas aeruginosa.
Uniqueness
Intermediate 3 is unique due to its role in the synthesis of Latamoxef Sodium, which has a distinct α-methoxy group at the 7-position of the mother nucleus. This structural feature provides strong resistance to β-lactamase, making it less likely for microorganisms to develop resistance .
Properties
Molecular Formula |
C28H24N2O5 |
---|---|
Molecular Weight |
468.5 g/mol |
IUPAC Name |
benzhydryl (2R,6R,7R)-7-benzamido-3-methyl-8-oxo-5-oxa-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate |
InChI |
InChI=1S/C28H24N2O5/c1-18-17-34-27-22(29-25(31)21-15-9-4-10-16-21)26(32)30(27)23(18)28(33)35-24(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-17,22-24,27H,1H3,(H,29,31)/t22-,23+,27+/m0/s1 |
InChI Key |
UUEMCTQRMWHDRM-QHWMMSMNSA-N |
Isomeric SMILES |
CC1=CO[C@@H]2[C@H](C(=O)N2[C@H]1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC1=COC2C(C(=O)N2C1C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)NC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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